molecular formula C18H21NO2 B5535190 N-(2-ethyl-6-methylphenyl)-3-phenoxypropanamide

N-(2-ethyl-6-methylphenyl)-3-phenoxypropanamide

Cat. No. B5535190
M. Wt: 283.4 g/mol
InChI Key: JXCDHVZTHNRRSG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-ethyl-6-methylphenyl)-3-phenoxypropanamide and related compounds involves complex organic reactions. For instance, the synthesis of related stereoisomers demonstrates the intricate process of obtaining specific molecular configurations. These methods highlight the diversity in synthetic approaches to achieve desired molecular structures and functionalities (Howson et al., 1988).

Molecular Structure Analysis

Understanding the molecular structure of N-(2-ethyl-6-methylphenyl)-3-phenoxypropanamide requires detailed analysis through techniques such as X-ray diffraction, NMR, and IR spectroscopy. These analyses provide insights into the compound's molecular geometry, bond lengths, angles, and overall three-dimensional arrangement, crucial for predicting its reactivity and physical properties.

Chemical Reactions and Properties

The reactivity of N-(2-ethyl-6-methylphenyl)-3-phenoxypropanamide with various electrophiles and nucleophiles under different conditions can lead to a wide range of chemical transformations. For example, chemoselective reactions with electrophiles have been explored, offering pathways to synthesize chiral hexahydro-4-pyrimidinones and oxazolidines, demonstrating the compound's versatility in organic synthesis (Hajji et al., 2002).

Mechanism of Action

The mechanism of action of similar compounds has been investigated. For example, metolachlor, a commonly used herbicide, functions by inhibiting chlorophyll and protein synthesis in target plants .

Safety and Hazards

The safety and hazards of similar compounds have been documented. For instance, metolachlor is combustible and should not be exposed to open flames . Another similar compound, “N-(2-ethyl-6-Methylphenyl)acetaMide”, has specific hazards arising from the chemical, but no data is available .

properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-3-15-9-7-8-14(2)18(15)19-17(20)12-13-21-16-10-5-4-6-11-16/h4-11H,3,12-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCDHVZTHNRRSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CCOC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670606
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2-ethyl-6-methylphenyl)-3-phenoxypropanamide

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